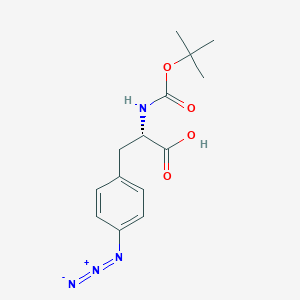

Boc-4-azido-L-phenylalanine

Overview

Description

Boc-4-azido-L-phenylalanine is an unnatural derivative of L-phenylalanine . It is a nonpolar, essential amino acid that naturally occurs in the human body and is also used to treat patients with depression .

Synthesis Analysis

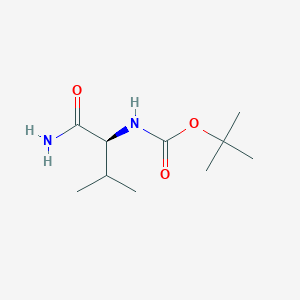

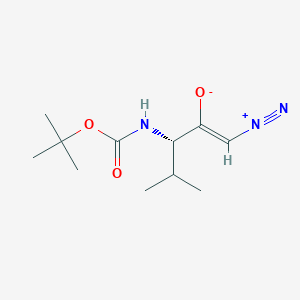

A reliable, scalable, cost-effective, and chromatography-free synthesis of 4-azido-L-phenylalanine beginning from L-phenylalanine is described . The Ullman-like Cu (I)-catalyzed azidation step does not represent a significant risk .Molecular Structure Analysis

The molecular formula of Boc-4-azido-L-phenylalanine is C14H18N4O4 . The molecular weight is 306.32 .Chemical Reactions Analysis

The mechanism likely involves the formation of a polarized iodine intermediate, which then participates in S E Ar reactions .Physical And Chemical Properties Analysis

Boc-4-azido-L-phenylalanine appears as a pale yellow to off-white powder . It should be stored at temperatures between 0 - 8 °C .Scientific Research Applications

Protein Functionalization

Boc-4-azido-L-phenylalanine is used for the in-vivo incorporation of clickable unnatural amino acids into proteins. This allows for the functionalization of proteins with unique reactivity at a defined position. The azide functionalities in the protein can then be modified with various alkyne-bearing molecules through a process known as Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Click Chemistry Reagent

As a click chemistry reagent, Boc-4-azido-L-phenylalanine contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups. This reaction is widely used in bioconjugation, material science, and pharmaceutical research .

Synthesis and Scalability

The compound’s synthesis from commodity precursors has been established as reliable, scalable, and cost-effective, which is crucial for its use in protein-labeling experiments .

Spectroscopy and Resonance Analysis

Boc-4-azido-L-phenylalanine has been identified to have a complicated absorption profile due to accidental Fermi resonances (FRs). This property is analyzed using linear absorption and two-dimensional (2D) IR spectroscopies, which is important for understanding protein dynamics .

Site-Specific Modification of Proteins

The azidophenylalanine enables site-specific modification with synthetic modalities to endow proteins and biopolymers with new functionalities. This modification is essential for creating proteins with tailored properties for various applications .

Mechanism of Action

Target of Action

Boc-4-azido-L-phenylalanine is a non-canonical amino acid . . Therefore, the primary targets of Boc-4-azido-L-phenylalanine could be diverse and depend on the specific biological system in which it is introduced.

Mode of Action

Boc-4-azido-L-phenylalanine contains an azide group . This azide group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction, also known as a “click” reaction, can form a covalent bond with molecules containing an alkyne group . Therefore, Boc-4-azido-L-phenylalanine can interact with its targets by forming covalent bonds, leading to changes in the structure and function of the target molecules.

Action Environment

The action, efficacy, and stability of Boc-4-azido-L-phenylalanine could be influenced by various environmental factors. For example, the presence of copper ions would be necessary for the CuAAC reaction . Additionally, factors such as pH, temperature, and the presence of other biomolecules could potentially affect the action of Boc-4-azido-L-phenylalanine.

Safety and Hazards

Future Directions

The unnatural amino acids represent an essentially infinite chemical diversity, and can potentially carry any structural motif or functional group, including those not found anywhere in biology . Codon suppression and reassignment methods allow for redundant codons to be reprogrammed, resulting in an expanded genetic code . This opens up new possibilities for the use of Boc-4-azido-L-phenylalanine in future research and applications.

properties

IUPAC Name |

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWGGRIVPTXYGU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301199225 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-azido-L-phenylalanine | |

CAS RN |

33173-55-6 | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301199225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-4-azido-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

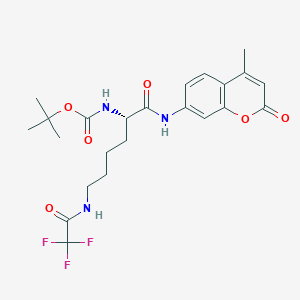

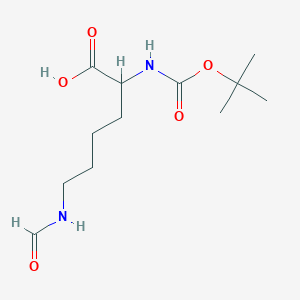

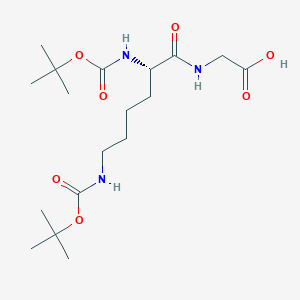

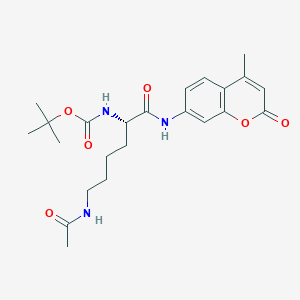

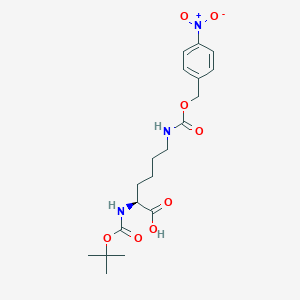

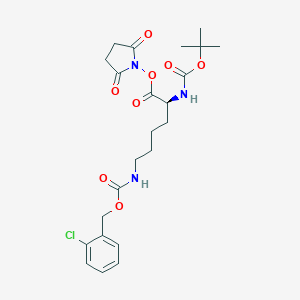

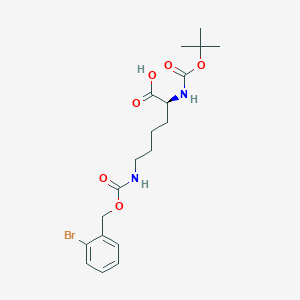

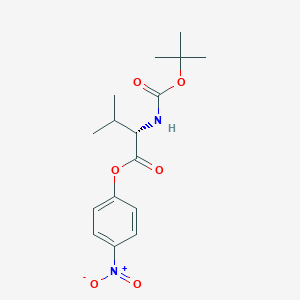

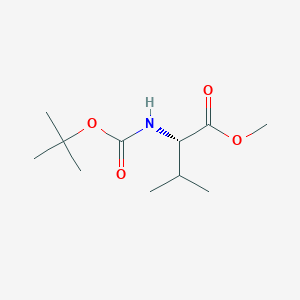

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.